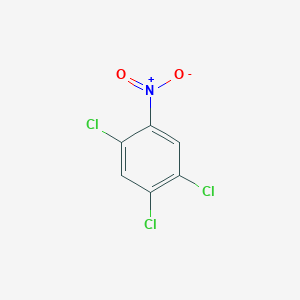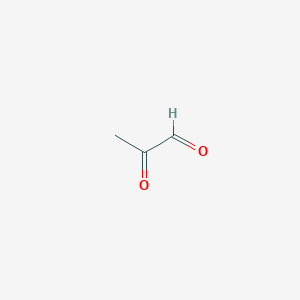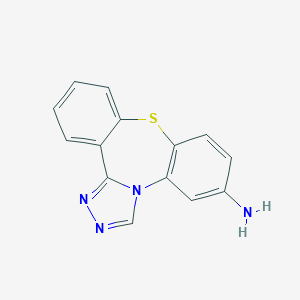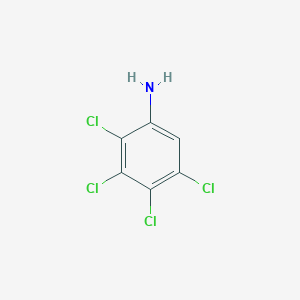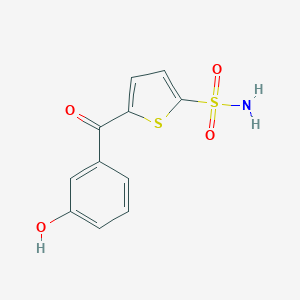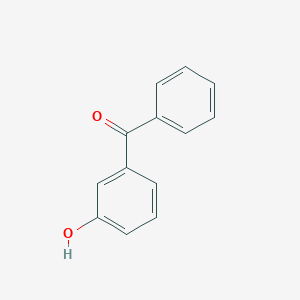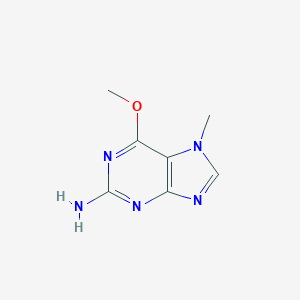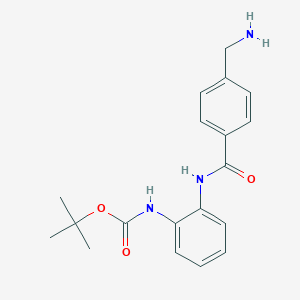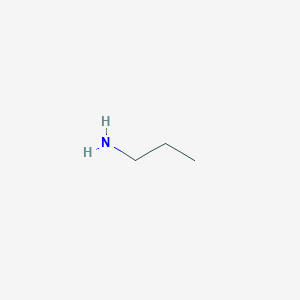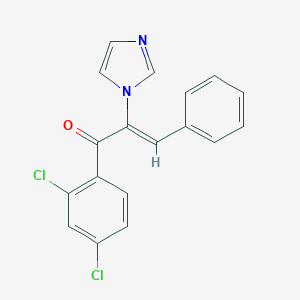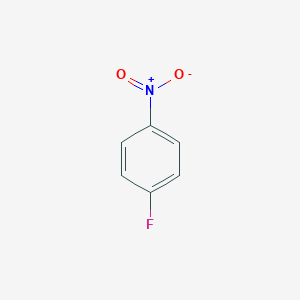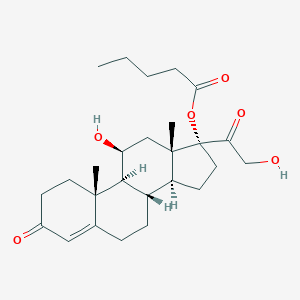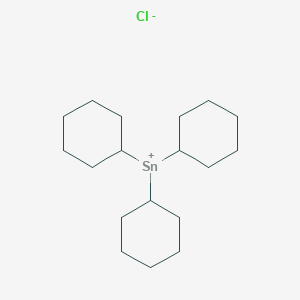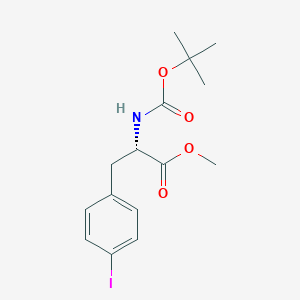![molecular formula C13H12BrClN2O3 B044224 1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 121593-88-2](/img/structure/B44224.png)
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione, also known as BRD73954, is a chemical compound that has been used in scientific research for various purposes.
Wirkmechanismus
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione binds to the ATP-binding site of PAK4, inhibiting its activity and leading to the inhibition of downstream signaling pathways. This results in the suppression of cell migration, invasion, and proliferation, which are processes that are often dysregulated in cancer cells.
Biochemische Und Physiologische Effekte
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione has been shown to have potent antiproliferative effects on various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit tumor growth in mouse models of breast and lung cancer. In addition, 1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione in lab experiments is its selectivity for PAK4, which allows for the specific inhibition of this protein kinase without affecting other kinases. However, one limitation is that it may not be effective against all types of cancer cells, as some cells may have developed resistance to PAK4 inhibition.
Zukünftige Richtungen
There are several future directions for research related to 1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione. One direction is to investigate its potential as a therapeutic agent for cancer treatment, either alone or in combination with other drugs. Another direction is to study its effects on other cellular processes that are regulated by PAK4, such as autophagy and the immune response. Additionally, further research is needed to optimize the synthesis method and develop more potent and selective PAK4 inhibitors.
Synthesemethoden
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione can be synthesized using a multi-step process that involves the reaction of 3-bromo-4-methoxybenzaldehyde with malononitrile, followed by the reaction with chloroacetyl chloride, and then cyclization with ammonium acetate. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione has been used in scientific research for various purposes, including as a chemical probe for the study of protein-protein interactions, as an inhibitor of protein kinases, and as a potential anticancer agent. It has been shown to selectively inhibit the activity of a specific protein kinase called PAK4, which is involved in various cellular processes such as cell migration, invasion, and proliferation.
Eigenschaften
CAS-Nummer |
121593-88-2 |
|---|---|
Produktname |
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione |
Molekularformel |
C13H12BrClN2O3 |
Molekulargewicht |
359.6 g/mol |
IUPAC-Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12BrClN2O3/c1-16-12(18)6-11(15)17(13(16)19)7-8-3-4-10(20-2)9(14)5-8/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
UGFCGEFMYNAGSV-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC(=C(C=C2)OC)Br)Cl |
Kanonische SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC(=C(C=C2)OC)Br)Cl |
Synonyme |
6-CHLORO-1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-3-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



